2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide
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Overview
Description
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as phosphorus pentachloride, and solvents like dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like dichloromethane, and catalysts like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways .
Comparison with Similar Compounds
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide can be compared with other similar compounds, such as:
2,6-Dichloro-3-methyl-1,4-benzoquinone: Shares similar chlorinated aromatic structure but differs in its functional groups and reactivity.
2,6-Dimethoxy-1,4-benzoquinone: Similar aromatic core but with methoxy groups instead of chlorine, leading to different chemical properties and applications.
3-methyl-1,2,4-oxadiazol-5-yl-piperidine: Contains a piperidine ring but differs in the heterocyclic structure and substitution pattern.
These comparisons highlight the unique structural features and reactivity of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
108839-72-1 |
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Molecular Formula |
C15H20Cl2N2O |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-8-3-2-4-9-19)10-14(20)18-15-12(16)6-5-7-13(15)17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20) |
InChI Key |
SVSRRSXNVVWQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC=C1Cl)Cl)N2CCCCC2 |
Origin of Product |
United States |
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